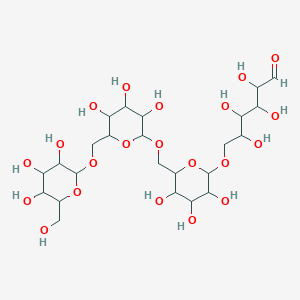
N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with a benzyl group and a phenyl ring bearing chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyl and phenyl substituents. One common method involves the cyclopropanation of a suitable alkene precursor using a reagent such as diazomethane or a metal carbene complex. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the benzyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using hydride donors like sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure.
1-Chloro-4-(trifluoromethyl)benzene: Contains the chloro and trifluoromethyl groups on a benzene ring.
Uniqueness
N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H15ClF3N |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-benzyl-1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C17H15ClF3N/c18-15-7-6-13(10-14(15)17(19,20)21)16(8-9-16)22-11-12-4-2-1-3-5-12/h1-7,10,22H,8-9,11H2 |
InChI Key |
AOYMDZMEQNVXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)
![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)

![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)

![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)

